Binding Affinity and Selectivity: MDL 105519 vs. Alternative Glycine Site Antagonists
MDL 105519 demonstrates exceptional selectivity for the NMDA receptor glycine site, being approximately 10,000-fold selective relative to other receptor types investigated [1]. It binds with high affinity to rat brain membranes, completely inhibiting [3H]glycine binding with a Ki of 10.9 nM [2]. This selectivity profile surpasses that of many other glycine site antagonists, which often exhibit significant off-target activity at related glutamate receptors. For example, 5,7-dichlorokynurenic acid, a commonly used comparator, is known to have lower selectivity and potency, with a Ki for glycine site binding of 79 nM, representing an approximate 7-fold lower affinity than MDL 105519 [3].
| Evidence Dimension | Binding affinity and selectivity for NMDA receptor glycine site |
|---|---|
| Target Compound Data | Ki = 10.9 nM; >10,000-fold selectivity |
| Comparator Or Baseline | 5,7-dichlorokynurenic acid Ki = 79 nM |
| Quantified Difference | MDL 105519 has ~7.2-fold higher affinity; significantly greater selectivity |
| Conditions | [3H]glycine displacement in rat brain membranes |
Why This Matters
High affinity and selectivity are essential for experiments requiring precise NMDA receptor glycine site targeting with minimal off-target effects, ensuring data integrity and reproducibility.
- [1] GlpBio. MDL 105519 Product Information. CAS No. 161230-88-2. View Source
- [2] InvivoChem. MDL-105519 Product Information. CAS No. 161230-88-2. View Source
- [3] Baron BM, Harrison BL, Kehne JH, Schmidt CJ, van Giersbergen PL, White HS, Siegel BW, Senyah Y, McCloskey TC, Fadayel GM, Taylor VL, Murawsky M, Nyce PL, Salituro FG. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. Eur J Pharmacol. 1997 Apr 4;323(2-3):181-92. PMID: 9128839. View Source
